molecular formula C21H21NO3 B11577294 cyclopropyl{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone

cyclopropyl{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone

Cat. No.: B11577294
M. Wt: 335.4 g/mol
InChI Key: OTALBFKJUXGLGY-UHFFFAOYSA-N
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Description

3-CYCLOPROPANECARBONYL-1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOLE is a synthetic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a cyclopropane ring, a carbonyl group, and a methoxyphenoxyethyl side chain attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPANECARBONYL-1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used.

    Attachment of the Methoxyphenoxyethyl Side Chain: This step involves the nucleophilic substitution reaction between the indole derivative and 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPANECARBONYL-1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the C3 position, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, iodine

Major Products Formed

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functional groups

    Reduction: Alcohol derivatives

    Substitution: Halogenated indole derivatives

Scientific Research Applications

3-CYCLOPROPANECARBONYL-1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPANECARBONYL-1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various biological targets, including enzymes and receptors. The compound may exert its effects through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-CYCLOPROPANECARBONYL-1-[2-(2-METHOXYETHOXY)ETHYL]-1H-PYRROLE: Similar structure but with a pyrrole core instead of an indole core.

    CARVEDILOL: Contains a similar methoxyphenoxyethyl side chain but differs in its core structure and therapeutic applications.

Uniqueness

3-CYCLOPROPANECARBONYL-1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOLE is unique due to its combination of a cyclopropane ring, carbonyl group, and methoxyphenoxyethyl side chain attached to an indole core

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

cyclopropyl-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methanone

InChI

InChI=1S/C21H21NO3/c1-24-19-8-4-5-9-20(19)25-13-12-22-14-17(21(23)15-10-11-15)16-6-2-3-7-18(16)22/h2-9,14-15H,10-13H2,1H3

InChI Key

OTALBFKJUXGLGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4

Origin of Product

United States

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